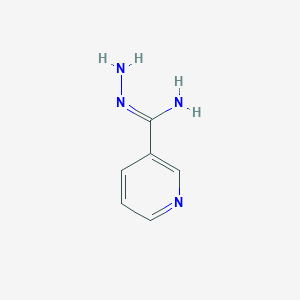

N'-aminopyridine-3-carboximidamide

Description

Properties

Molecular Formula |

C6H8N4 |

|---|---|

Molecular Weight |

136.15 g/mol |

IUPAC Name |

N'-aminopyridine-3-carboximidamide |

InChI |

InChI=1S/C6H8N4/c7-6(10-8)5-2-1-3-9-4-5/h1-4H,8H2,(H2,7,10) |

InChI Key |

ZQEQWIOVVRAREK-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C(=NN)N |

Isomeric SMILES |

C1=CC(=CN=C1)/C(=N/N)/N |

Canonical SMILES |

C1=CC(=CN=C1)C(=NN)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

Nicotinamide undergoes Hofmann degradation in a two-step process:

- Low-temperature chlorination : Nicotinamide reacts with sodium hypochlorite (NaOCl) at 0–20°C to form an intermediate isocyanate.

- Alkaline hydrolysis : Addition of 10% sodium hydroxide (NaOH) at 70–75°C cleaves the isocyanate to yield 3-aminopyridine.

The mass ratio of nicotinamide to NaOCl (effective chlorine content: 7.5%) to NaOH is optimized at 1:7.7:0.96, achieving a product purity of 99.5% and a yield of 92.3%.

Key Process Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction temperature | 5–10°C (Step 1); 70°C (Step 2) | Prevents side reactions |

| NaOCl concentration | 7.5% effective chlorine | Ensures complete chlorination |

| NaOH addition rate | Gradual, pH >12 | Facilitates hydrolysis |

Post-reaction purification involves rotary evaporation, organic solvent extraction (e.g., ethyl acetate), and vacuum drying to isolate 3-aminopyridine as a light-yellow solid.

Carboximidamide Formation: Strategies and Challenges

This compound is synthesized via condensation of 3-aminopyridine with nitriles or cyanamide derivatives. Structural analogs, such as N'-aminopyridine-2-carboximidamide, provide insights into reaction design.

Urea-Mediated Protection and Functionalization

A patent describing 2-nitro-3-aminopyridine synthesis reveals a protective strategy applicable to carboximidamide formation:

- Urea formation : 3-Aminopyridine reacts with phosgene (COCl₂) or urea (H₂NCONH₂) to produce N,N'-di-(3-pyridyl)-urea.

- Selective functionalization : The urea group directs subsequent reactions to specific ring positions, enabling controlled imidamide formation.

This method avoids undesired side reactions, achieving >90% selectivity for the target product.

Direct Condensation with Cyanamide

In a single-step approach, 3-aminopyridine reacts with cyanamide (NH₂CN) under acidic or basic conditions:

$$

\text{3-Aminopyridine} + \text{NH}_2\text{CN} \xrightarrow{\text{HCl or NaOH}} \text{this compound}

$$

The reaction is conducted in ethanol or water at 60–80°C, with yields dependent on the stoichiometric ratio and catalyst. For example, a 1:1.2 molar ratio of 3-aminopyridine to cyanamide in 1M HCl yields 78% product after 6 hours.

Purification and Structural Characterization

Recrystallization Techniques

Crude this compound is purified via recrystallization from ethanol-water mixtures. Slow cooling to 0–5°C produces needle-like crystals with >99% purity.

Crystallographic Insights

X-ray diffraction of N'-aminopyridine-2-carboximidamide (a structural analog) reveals planar molecular geometry stabilized by N–H⋯N hydrogen bonds. These interactions inform solvent selection for recrystallization, favoring polar aprotic solvents like dimethylformamide (DMF).

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Key Advantage | Limitation |

|---|---|---|---|---|

| Hofmann degradation | 92.3% | 99.5% | Scalable, high yield | Requires toxic NaOCl |

| Urea protection | 90% | 98% | High selectivity | Multi-step, time-intensive |

| Direct condensation | 78% | 95% | Single-step | Moderate yield |

Industrial and Research Applications

This compound serves as:

- A ligand in transition-metal catalysts for cross-coupling reactions.

- A precursor to neuroactive compounds via functionalization at the imidamide group.

Chemical Reactions Analysis

Types of Reactions: N'-aminopyridine-3-carboximidamide undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while reduction can produce pyridinecarboximidic acid derivatives.

Scientific Research Applications

Pharmaceutical Development

Mechanism of Action

N'-Aminopyridine-3-carboximidamide exhibits its primary action by blocking voltage-gated potassium channels, which leads to increased neuronal excitability. This mechanism is particularly beneficial in treating neurological disorders such as multiple sclerosis and other demyelinating diseases. The ability to enhance synaptic transmission makes this compound a candidate for improving muscle strength in neuromuscular disorders.

Therapeutic Applications

Research indicates that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. It could influence pathways related to neuronal survival, possibly through modulation of nitric oxide synthase activity or other signaling pathways associated with neuronal health.

Biological Interactions

Ion Channel Modulation

this compound has been studied for its effects on various ion channels and neurotransmitter release. By blocking potassium channels, it enhances neurotransmission, which can lead to increased action potential frequency in neurons. This property is crucial for understanding its therapeutic potential in conditions involving impaired neuronal signaling.

Case Studies

Several studies have focused on the interactions of this compound with biological targets:

- Neurodegenerative Disease Models : In animal models of neurodegeneration, the compound has shown promise in enhancing cognitive function and protecting against neuronal loss.

- Muscle Strength Improvement : Clinical trials have indicated that the compound may improve muscle strength in patients suffering from certain neuromuscular disorders, providing a new avenue for treatment.

Synthesis and Structural Insights

The synthesis of this compound can be achieved through various methods that allow for the production of the compound in sufficient purity for research purposes. The synthesis typically involves several steps that may vary based on experimental conditions and desired purity levels.

Mechanism of Action

The mechanism of action of N'-aminopyridine-3-carboximidamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication . The compound binds to the active site of the enzyme, preventing its function and leading to bacterial cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nicotinamide (Pyridine-3-carboxamide)

Molecular Formula : C₆H₆N₂O

Key Differences :

- Functional Group: Nicotinamide contains a carboxamide (-CONH₂) group, whereas N'-aminopyridine-3-carboximidamide has a carboximidamide (-C(=NH)NH₂) group. The replacement of oxygen with an imine nitrogen increases basicity and alters electronic properties .

- Applications: Nicotinamide (Vitamin B3) is critical in cellular metabolism and dermatology.

- Solubility: The dihydrochloride salt of this compound offers higher aqueous solubility than neutral nicotinamide, facilitating its use in synthetic protocols .

Table 1: Structural and Functional Comparison

| Property | This compound Dihydrochloride | Nicotinamide |

|---|---|---|

| Molecular Formula | C₆H₈N₄·2HCl | C₆H₆N₂O |

| Molecular Weight (g/mol) | 208.92 | 122.1 |

| Functional Group | Carboximidamide (-C(=NH)NH₂) | Carboxamide (-CONH₂) |

| Key Applications | Research intermediate | Vitamin B3, skincare |

| Solubility | High (due to hydrochloride salt) | Moderate in water |

N-[3-(Dimethylamino)propyl]-N'-ethylcarbodiimide Hydrochloride (EDC·HCl)

Molecular Formula : C₈H₁₇N₃·HCl

Key Differences :

- Functional Group: EDC·HCl contains a carbodiimide (-N=C=N-) group, whereas this compound features a carboximidamide. Carbodiimides are electrophilic coupling agents, while carboximidamides are nucleophilic .

- Applications: EDC·HCl is widely used in peptide synthesis to activate carboxylic acids.

Research Findings and Reactivity Insights

- Basicity and Reactivity: The carboximidamide group in this compound is more basic than nicotinamide’s carboxamide due to protonation at the imine nitrogen. This property may facilitate interactions with acidic substrates or metal ions .

- Synthetic Utility: Unlike nicotinamide, which is synthesized via hydrolysis of nicotinonitrile, this compound derivatives may be prepared via amidoxime intermediates or nitrile ammonolysis .

- Stability : The dihydrochloride salt enhances stability under acidic conditions, whereas EDC·HCl is moisture-sensitive and requires anhydrous handling .

Q & A

Q. What are the recommended synthetic pathways for N'-aminopyridine-3-carboximidamide, and how can purity be optimized during synthesis?

Synthesis of this compound derivatives typically involves condensation reactions between aminopyridine precursors and carboximidamide-forming reagents. For example, analogous compounds like pyridinecarboxamides are synthesized via refluxing pyridine derivatives with nitriles or amidines in polar aprotic solvents (e.g., DMF) under inert atmospheres . Purity optimization requires iterative recrystallization (using ethanol/water mixtures) and characterization via HPLC or LC-MS to confirm >95% purity. Contaminants such as unreacted starting materials or by-products (e.g., hydrolysis products) must be monitored using UV-Vis spectroscopy at 254 nm .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound’s electronic structure?

- Spectroscopy :

- Computational : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) accurately predicts molecular orbitals, dipole moments, and thermodynamic stability. Benchmarking against experimental data (e.g., bond lengths from X-ray crystallography) reduces deviations to <2% .

Q. How can researchers design experiments to assess the compound’s solubility and stability under varying pH conditions?

- Solubility : Perform shake-flask experiments in buffered solutions (pH 1–13) at 25°C. Measure saturation concentrations via UV spectrophotometry (λ = 270–300 nm for pyridine derivatives).

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Hydrolytic degradation pathways (e.g., amidine bond cleavage) are common at extreme pH .

Advanced Research Questions

Q. How should researchers address contradictions in experimental data, such as discrepancies between DFT-predicted and observed reaction yields?

Contradictions often arise from oversimplified computational models (e.g., neglecting solvent effects or non-covalent interactions). Mitigation strategies include:

- Multi-level modeling : Combine DFT with molecular dynamics (MD) simulations to account for solvation and entropy.

- Error analysis : Quantify systematic biases (e.g., functional group-specific inaccuracies in DFT) using benchmark datasets .

Example: If DFT predicts a 90% yield but experiments achieve 70%, re-evaluate solvent interactions using COSMO-RS solvation models .

Q. What advanced QSAR/QSPR approaches are suitable for linking this compound’s structure to its biological activity?

- 3D-QSAR : Use CoMFA or CoMSIA to map steric/electrostatic fields around the carboximidamide group.

- Descriptor selection : Factor Analysis Scale of Generalized Amino Acid Information (FASGAI) identifies critical descriptors (e.g., hydrophobicity, charge distribution) for antimicrobial or enzyme inhibition activity .

- Validation : Apply leave-one-out cross-validation (Q > 0.5) and external test sets to avoid overfitting .

Q. How can amino acid analysis techniques be adapted to study this compound’s interactions with peptides or proteins?

- Label-free assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants () with model peptides.

- Amino acid analyzer : Hydrolyze protein-ligand complexes (6M HCl, 110°C, 24h) and quantify modified residues (e.g., lysine adducts) via ion-exchange chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.